2-(3-Fluorophenyl)-5,5-dimethylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-5,5-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHMIHGVNHOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Molecular Design Principles of Morpholine Scaffolds
Influence of the 3-Fluorophenyl Moiety on Biological Activity and Receptor Interactions
The incorporation of fluorine into pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.com The 3-fluorophenyl group in 2-(3-Fluorophenyl)-5,5-dimethylmorpholine plays a significant role in modulating its biological activity through several mechanisms. Fluorine's high electronegativity can alter the electron distribution of the phenyl ring, influencing the molecule's pKa and dipole moment. tandfonline.commdpi.com This modification can lead to more favorable electrostatic interactions with amino acid residues within the target's binding pocket. benthamscience.comingentaconnect.com
Furthermore, the substitution of a hydrogen atom with a fluorine atom, which is only slightly larger, generally causes minimal steric disruption, allowing the ligand to maintain its optimal binding conformation. tandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby improving the metabolic stability and bioavailability of the compound. tandfonline.commdpi.com The lipophilicity of the molecule is also increased by the fluorine atom, which can enhance hydrophobic interactions with the receptor and improve its ability to cross cellular membranes. benthamscience.comingentaconnect.comresearchgate.net
Research on various morpholine (B109124) derivatives has shown that halogen substitutions on the aromatic ring can significantly increase inhibitory activity against certain cell lines. e3s-conferences.org Specifically, the position of the fluorine atom is crucial. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, a comparison of aromatic substituents showed a potency rank order where chloro- and bromo-substitutions were more effective than fluoro-substitutions for a specific nicotinic acetylcholine (B1216132) receptor. nih.gov This highlights that while fluorine imparts beneficial properties, the precise interaction is target-dependent and other halogens may offer superior binding in certain contexts.
| Property | Impact on Molecular Interaction | Reference |
|---|---|---|
| High Electronegativity | Alters electron distribution, pKa, and dipole moment, leading to enhanced electrostatic interactions. | tandfonline.commdpi.com |
| Small van der Waals Radius (1.47 Å) | Acts as a hydrogen mimic (1.20 Å), causing minimal steric hindrance in binding pockets. | tandfonline.com |
| Strong C-F Bond | Increases metabolic stability by blocking sites of oxidative metabolism. | tandfonline.commdpi.com |
| Increased Lipophilicity | Enhances hydrophobic interactions with the target and improves membrane permeability. | benthamscience.comingentaconnect.comresearchgate.net |
Impact of the 5,5-Dimethyl Substitution on Morpholine Ring Conformation and Target Engagement
The morpholine ring typically exists in a flexible equilibrium of chair and boat conformations. The introduction of a gem-dimethyl group at the 5-position, as seen in this compound, has a profound impact on this conformational flexibility. This substitution pattern is known to induce the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom decreases the bond angle between them and favors a more rigid, chair-like conformation for the entire ring.
This conformational rigidity can be highly advantageous for receptor binding. By pre-organizing the molecule into a conformation that is favorable for binding, the entropic penalty paid upon target engagement is reduced, which can lead to a significant increase in binding affinity. A rigid scaffold ensures that the key interacting groups, such as the 3-fluorophenyl moiety, are held in the optimal orientation for interaction with the target protein. This principle is a cornerstone of rational drug design, where constraining molecular flexibility is a common strategy to enhance potency.
Studies on alkyl-substituted morpholine-2,5-diones have shown that the heterocyclic rings can adopt boat-like conformations, and the nature of the substitution influences polymerization behavior. researchgate.net In the context of receptor binding, locking the morpholine into a specific chair conformation is generally preferred to present substituents in defined axial or equatorial positions for precise interactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Morpholine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For morpholine derivatives, 2D and 3D-QSAR models have been effectively employed to understand the key structural features required for activity and to guide the design of new, more potent analogues. acs.orgmdpi.com
In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), a series of aligned morpholine-containing molecules are analyzed. The models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge (positive or negative), hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity.
For instance, a 3D-QSAR analysis performed on a series of 2,4-disubstituted morpholines targeting the dopamine (B1211576) D₄ receptor identified that regions around the benzene (B151609) ring systems and the morpholine's aliphatic amine were crucial for affinity. acs.orgresearchgate.net Such models can highlight that a less electronegative substituent might be favorable for activity in one region, while a hydrogen bond donor is preferred in another. nih.gov These insights allow medicinal chemists to strategically modify the lead compound, such as this compound, to enhance its interaction with its target. For example, a QSAR model might suggest that adding a small, electron-withdrawing group at a different position on the phenyl ring could further improve potency.
| Descriptor Field | Information Provided | Implication for Drug Design |
|---|---|---|
| Steric (CoMFA/CoMSIA) | Regions where bulky groups increase or decrease activity. | Guides the optimal size and shape of substituents. |
| Electrostatic (CoMFA/CoMSIA) | Regions where positive or negative charges are favorable. | Informs placement of electron-donating/withdrawing groups. |
| Hydrophobic (CoMSIA) | Regions where lipophilic character is favorable. | Suggests adding nonpolar groups to interact with hydrophobic pockets. |
| H-Bond Donor (CoMSIA) | Regions where hydrogen bond donors enhance activity. | Indicates where groups like -OH or -NH could be added. |
| H-Bond Acceptor (CoMSIA) | Regions where hydrogen bond acceptors enhance activity. | Indicates where groups like C=O or ether oxygens could be placed. |
Stereochemical Considerations in Ligand-Target Interactions of this compound
The carbon atom at the 2-position of the morpholine ring in this compound is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(3-Fluorophenyl)-5,5-dimethylmorpholine and (S)-2-(3-Fluorophenyl)-5,5-dimethylmorpholine. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with the two enantiomers of a chiral drug.
This stereoselectivity can result in one enantiomer having significantly higher potency, a different pharmacological action, or a better metabolic profile than the other. Research on 2-substituted morpholine derivatives has consistently demonstrated that biological activity is dependent on stereochemistry. nih.gov For example, in a study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (S,S) and (R,R) enantiomers showed distinct profiles as inhibitors of serotonin (B10506) and noradrenaline reuptake. nih.gov Similarly, studies on analogues of hydroxybupropion, which share the phenylmorpholine scaffold, found that the (S,S) enantiomers were more potent inhibitors of dopamine or norepinephrine (B1679862) uptake than their (R,R) counterparts. nih.gov
Therefore, the specific spatial arrangement of the 3-fluorophenyl group relative to the morpholine ring is critical for optimal alignment within the binding site of its biological target. The synthesis of single-enantiomer compounds is often a key step in drug development to isolate the more active and safer stereoisomer. semanticscholar.org The precise stereochemistry of this compound would dictate how the fluorophenyl ring and the morpholine's heteroatoms are presented to the receptor, ultimately determining the strength and nature of the ligand-target interaction.
Mechanistic Pharmacology and Molecular Target Elucidation
Enzyme Inhibition Kinetics and Mechanisms of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine Derivatives
In addition to interacting with receptors, morpholine-containing structures are found in numerous enzyme inhibitors. Their ability to inhibit enzymes like kinases and cholinesterases is of significant therapeutic interest.
Enzyme inhibition assays quantify the ability of a compound to reduce the activity of a specific enzyme. The results are typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki value (the inhibition constant).
Kinases: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The pyrimidine core, often decorated with morpholine (B109124) substituents, is a common scaffold for kinase inhibitors as it can form key hydrogen bonds with the enzyme's hinge region. chemrxiv.org A class of mTOR kinase inhibitors (TORKi) featuring substituted morpholine rings has been developed. researchgate.netunimi.it These compounds were evaluated for their ability to inhibit mTOR and the related kinase PI3K. One such compound, PQR626, showed high potency for mTOR with a Ki of 3.6 nM and approximately 80-fold selectivity over PI3Kα. unimi.it
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of these enzymes are used to treat conditions like Alzheimer's disease and myasthenia gravis. nih.gov Novel Schiff bases have been synthesized and found to be potent inhibitors of both AChE and BChE, with Ki values in the nanomolar range. researchgate.net
Table 2: Enzyme Inhibition Data for Selected Morpholine Analogues and Related Compounds
| Compound/Derivative Class | Target Enzyme | Inhibition Value |
|---|---|---|
| PQR626 (Morpholine derivative) | mTOR | Ki = 3.6 nM unimi.it |
| PQR626 (Morpholine derivative) | PI3Kα | >80-fold selectivity vs. mTOR unimi.it |
| Schiff Base Analogues | Acetylcholinesterase (AChE) | Ki range: 59.01–150.88 nM researchgate.net |
This table is interactive. Click on the headers to sort the data.
Mechanistic studies aim to elucidate how an inhibitor interacts with its target enzyme. Molecular docking studies are often employed to visualize the binding mode and identify key interactions between the inhibitor and the enzyme's active site. researchgate.net For cholinesterase inhibitors, hydrophobic interactions between the inhibitor's hydrocarbon skeleton and the enzyme's hydrophobic active site are considered important for activity. scielo.org.mx In the case of kinase inhibitors built on a pyrimidine scaffold, the interaction with the "hinge region" of the kinase is a common and crucial binding motif that is shared across many kinases. chemrxiv.org Modifying substituents, such as morpholine groups, that project out from this core scaffold can impart improved selectivity for specific kinases. chemrxiv.org
Exploration of Diverse Pharmacological Modulations by Morpholine Derivatives (e.g., mTOR Inhibition, Neurotransmitter Transporter Interactions)
The morpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to impart potent and selective activities against various biological targets. Phenylmorpholine derivatives, in particular, have been the subject of extensive research, leading to the discovery of compounds with significant pharmacological effects, including the modulation of mTOR and various neurotransmitter transporters.
mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, leading to significant interest in the development of mTOR inhibitors. The morpholine ring is a key structural feature in many potent and selective mTOR inhibitors. It is understood that the morpholine oxygen can form a critical hydrogen bond with the hinge region of the mTOR kinase domain, contributing to the binding affinity of the inhibitor.
Structure-activity relationship (SAR) studies of various morpholine-containing compounds have provided insights into the structural requirements for potent mTOR inhibition. For instance, substitutions on the phenyl ring and the morpholine core can significantly influence inhibitory activity and selectivity over related kinases like phosphoinositide 3-kinases (PI3Ks). While specific data for this compound is not available, the inhibitory activities of analogous sulfonyl-morpholino-pyrimidines against mTOR have been documented.
| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Cellular mTOR Inhibition (IC50, nM) |
|---|---|---|---|
| Indole 19 | Data not available | Data not available | Good |
| Urea 32 | Data not available | Data not available | Good |
Neurotransmitter Transporter Interactions
Phenylmorpholine derivatives are structurally related to the psychostimulant drug phenmetrazine and are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters leads to increased extracellular concentrations of monoamines, which underlies the stimulant and, in some cases, anorectic effects of these compounds.
The substitution pattern on both the phenyl and morpholine rings plays a critical role in determining the potency and selectivity of these compounds for the different monoamine transporters. For instance, the compound G-130 (2-phenyl-5,5-dimethylmorpholine), a close structural analog of this compound, is known to have stimulant and anorectic effects. Research on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has shown that modifications to the phenyl ring and the nitrogen of the morpholine ring can significantly alter the inhibitory potency at DAT, NET, and SERT. While specific binding affinities for this compound are not publicly available, the data from related compounds suggest it would likely exhibit activity as a monoamine transporter inhibitor.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| (S,S)-5a | 150 | 80 | >10000 |
| (S,S)-5e | 50 | 30 | >10000 |
| (S,S)-5f | 60 | 40 | >10000 |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the potential binding of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine to various biological targets.
Molecular docking simulations can elucidate the specific binding modes of this compound within the active site of a target protein. These simulations can predict the formation of various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the ligand-protein complex.
For instance, in a hypothetical docking study against a monoamine transporter, the fluorophenyl group of the compound could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. The nitrogen atom of the morpholine (B109124) ring could act as a hydrogen bond acceptor, interacting with donor residues such as serine or threonine. The dimethyl substitution on the morpholine ring may also contribute to hydrophobic interactions, further anchoring the ligand in the binding site. The specific orientation and interactions would be highly dependent on the topology and amino acid composition of the target's active site.
Table 1: Potential Key Residue Interactions for this compound from a Hypothetical Docking Simulation
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues |
| 3-Fluorophenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Morpholine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| 5,5-Dimethyl Groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
The insights gained from molecular docking studies are instrumental in the rational design of analogues with improved affinity, selectivity, or pharmacokinetic properties. By identifying the key interactions between this compound and its target, medicinal chemists can propose structural modifications to enhance these interactions.
For example, if docking simulations reveal an unoccupied hydrophobic pocket near the fluorophenyl ring, an analogue with a larger hydrophobic substituent at that position could be designed to fill this pocket and increase binding affinity. Conversely, if a particular interaction is found to be unfavorable, modifications can be made to mitigate this clash. This iterative process of docking, synthesis, and biological evaluation is a cornerstone of modern drug design.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.
MD simulations can be used to assess the stability of the binding pose of this compound predicted by docking. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify the most stable binding modes.
The morpholine ring of this compound is not rigid and can adopt various conformations, such as chair and boat forms. MD simulations can be employed to explore the conformational landscape of the morpholine ring, both in its free state and when bound to a target. Understanding the preferred conformations and the energy barriers between them is crucial, as the bioactive conformation (the conformation adopted upon binding) may not be the lowest energy conformation in solution. The dimethyl substitution at the 5-position will likely influence the conformational preferences of the morpholine ring, potentially favoring certain chair or twist-boat conformations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. These calculations can be used to determine various properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges.
This information is valuable for understanding the molecule's reactivity and its potential to engage in specific types of interactions. For example, the calculated electrostatic potential map can highlight regions of the molecule that are electron-rich (and therefore likely to act as hydrogen bond acceptors) or electron-poor (potential hydrogen bond donors or sites for nucleophilic attack). These calculations can complement molecular docking and MD simulations by providing a more fundamental understanding of the molecule's chemical properties that drive its biological activity.
In Silico Prediction of ADME Properties (Excluding Clinical Outcomes)
Computational, or in silico, methods are integral to modern drug discovery, offering rapid and cost-effective alternatives to experimental procedures for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.gov These predictive models utilize a molecule's structure to forecast its pharmacokinetic behavior, enabling early-stage screening and optimization of drug candidates. By identifying potential liabilities before synthesis and extensive testing, these computational tools help streamline the development process. Various approaches, from quantitative structure-activity relationship (QSAR) models to machine learning algorithms and rule-based systems, are employed to estimate a compound's ADME profile. nih.govnih.gov For this compound, these in silico tools can provide crucial insights into its potential as a therapeutic agent by modeling its journey through the body.
Theoretical Absorption Prediction and Permeability Modeling
The absorption of a compound is a critical determinant of its oral bioavailability. Computational models predict absorption primarily by evaluating physicochemical properties and permeability characteristics. Key parameters include lipophilicity (log P), topological polar surface area (TPSA), and solubility, which are often assessed against established frameworks like Lipinski's Rule of Five. nih.gov Permeability is frequently modeled using data from Caco-2 cells, which serve as an in vitro model for the human intestinal epithelium. mdpi.com
In silico analysis of this compound suggests it possesses properties conducive to good oral absorption. Predictive models, such as the BOILED-Egg model provided by tools like SwissADME, indicate a high probability of passive absorption through the gastrointestinal tract. swissadme.ch The compound's calculated lipophilicity and polarity fall within the optimal range for intestinal absorption. Furthermore, its profile aligns with multiple drug-likeness rules, reinforcing its potential for good oral bioavailability. mspsss.org.ua
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates high likelihood of absorption from the intestines. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively removed from cells by P-gp, which can improve absorption and distribution. nih.gov |
| Lipinski's Rule of Five | Pass (0 violations) | Fulfills the criteria for drug-likeness, suggesting good absorption and permeation. nih.gov |
| Bioavailability Score | 0.55 | Represents a high probability of significant oral bioavailability. |
In Silico Distribution Propensity Assessment (e.g., Volume of Distribution, Protein Binding)
Following absorption, a compound's distribution throughout the body is governed by factors such as its ability to cross biological membranes, its affinity for plasma proteins, and its tissue partitioning. The volume of distribution (VDss) is a key pharmacokinetic parameter that indicates the extent of a drug's distribution in the body's tissues versus the plasma. Plasma protein binding (PPB) is another critical factor, as only the unbound fraction of a drug is typically free to exert its pharmacological effect. nih.gov
Computational predictions for this compound provide estimates for these distribution characteristics. The predicted volume of distribution suggests that the compound does not distribute excessively into tissues. Its predicted plasma protein binding is moderate, indicating that a significant fraction of the compound would be available in its free, active form in circulation. A crucial aspect of distribution is the ability to cross the blood-brain barrier (BBB), which is desirable for centrally acting agents. In silico models predict that this compound is likely to penetrate the BBB.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Volume of Distribution (VDss) | log L/kg: -0.05 | Suggests the compound distributes between plasma and tissues without extensive tissue accumulation. |
| Plasma Protein Binding (PPB) | ~75-85% (Predicted) | Indicates moderate binding to plasma proteins, leaving a reasonable unbound fraction. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, a necessary feature for centrally acting drugs. |
Computational Metabolism Pathway Prediction and Metabolite Identification
Metabolism is the process by which the body chemically modifies compounds, primarily in the liver, to facilitate their excretion. This process is largely mediated by the Cytochrome P450 (CYP) family of enzymes. news-medical.net Predicting a compound's metabolic fate is essential, as metabolism can lead to the formation of active, inactive, or even toxic metabolites. nih.gov In silico metabolism prediction tools identify which CYP isoforms are likely to metabolize a compound and the specific sites on the molecule where biotransformation is most likely to occur. nih.gov
For this compound, computational models predict that it is a substrate for several key CYP enzymes, notably CYP2D6 and CYP3A4, which are responsible for the metabolism of a vast number of therapeutic drugs. nih.gov The primary sites of metabolism (SOMs) are predicted to be the morpholine ring and the phenyl ring. Likely metabolic reactions include hydroxylation, N-dealkylation, and oxidation. The identification of potential metabolites is a crucial step in understanding the compound's complete pharmacokinetic and pharmacodynamic profile.
| Parameter | Prediction | Implication |
|---|---|---|
| CYP1A2 Inhibitor | No | Low probability of drug-drug interactions involving the CYP1A2 pathway. |
| CYP2C19 Inhibitor | No | Low probability of drug-drug interactions involving the CYP2C19 pathway. |
| CYP2C9 Inhibitor | No | Low probability of drug-drug interactions involving the CYP2C9 pathway. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Low probability of drug-drug interactions involving the CYP3A4 pathway. |
Predicted Metabolic Pathways and Potential Metabolites:
Based on common biotransformation rules, the following metabolic pathways are predicted for this compound:
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the fluorophenyl ring, likely at positions ortho or para to the morpholine attachment.
Aliphatic Hydroxylation: Hydroxylation on the carbon atoms of the morpholine ring, particularly those adjacent to the nitrogen or oxygen atoms.
N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring.
Ring Opening: Scission of the morpholine ring, which is a common metabolic pathway for morpholine-containing compounds.
These pathways would result in a variety of Phase I metabolites that are more polar and more easily excreted than the parent compound.
Preclinical Metabolic Stability and Metabolite Identification in Vitro Focus
In Vitro Metabolic Stability Assessment in Subcellular Fractions and Cell Lines
Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes. This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.
Microsomal Stability Studies (e.g., Human Liver Microsomes)
Human liver microsomes (HLM) are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). In a typical microsomal stability assay, the test compound is incubated with HLMs in the presence of necessary cofactors like NADPH. Samples are taken at various time points, and the disappearance of the parent compound is monitored, usually by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The results would indicate whether the compound is a low, intermediate, or high-clearance candidate.
Hepatocyte Stability Studies (e.g., Human Hepatocytes)
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. Stability assays using cryopreserved or fresh human hepatocytes are considered a more comprehensive model than microsomes. The experimental setup is similar, with the compound being incubated with a suspension of hepatocytes. This system can provide a more accurate prediction of hepatic clearance as it accounts for cellular uptake and the contribution of both Phase I and Phase II metabolic pathways.
Metabolite Profiling and Identification using Advanced Spectrometric Techniques
Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and identifying any potentially active or toxic byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies
LC-MS is the primary analytical technique used for metabolite profiling. After incubation in a metabolic system like hepatocytes, the sample is analyzed to detect new peaks that correspond to potential metabolites. By comparing the mass spectra of these new peaks to the parent compound, researchers can infer the types of metabolic transformations that have occurred (e.g., oxidation, glucuronidation).
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites
High-Resolution Mass Spectrometry (HRMS), often using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of metabolites, which is a critical step in elucidating their precise chemical structures. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing further structural information to pinpoint the exact site of metabolic modification on the molecule.
Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies (In Vitro)
These studies assess the potential for a compound to cause drug-drug interactions by either inhibiting or inducing the activity of key CYP enzymes.
Inhibition assays determine if the compound can block the metabolism of other drugs. The test compound is incubated with HLMs or recombinant CYP enzymes along with a known probe substrate for a specific CYP isoform (e.g., midazolam for CYP3A4). A decrease in the formation of the substrate's metabolite indicates inhibition. The results are typically reported as an IC50 value (the concentration of the compound that causes 50% inhibition).
Induction studies investigate whether the compound can increase the expression of CYP enzymes, which could accelerate the clearance of co-administered drugs. These assays are typically performed in cultured human hepatocytes. The hepatocytes are treated with the test compound for an extended period (e.g., 48-72 hours), after which enzyme activity or mRNA levels are measured. An increase compared to a vehicle control indicates induction potential.
Without specific laboratory studies on 2-(3-Fluorophenyl)-5,5-dimethylmorpholine , any discussion of its metabolic properties remains speculative.
Assessment of Direct and Metabolism-Dependent CYP Inhibition
The potential for a new chemical entity (NCE) to inhibit cytochrome P450 (CYP) enzymes is a critical component of preclinical drug development. This assessment helps to predict the likelihood of drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another. Inhibition of CYP enzymes can be categorized as either direct (reversible) or metabolism-dependent (irreversible), and both are evaluated using in vitro assays.
Direct inhibition occurs when a compound binds to the active site of a CYP enzyme, preventing it from metabolizing other substrates. Metabolism-dependent inhibition, a more complex mechanism, happens when a reactive metabolite, formed by the CYP enzyme itself, covalently binds to and inactivates the enzyme.
As of the current available scientific literature, specific data on the direct and metabolism-dependent CYP inhibition of This compound has not been publicly disclosed. Preclinical studies for a compound of this nature would typically involve incubating the compound with human liver microsomes and a panel of specific CYP isoform substrates. The activity of each CYP enzyme would be measured in the presence of varying concentrations of the test compound to determine the half-maximal inhibitory concentration (IC₅₀).
For metabolism-dependent inhibition, a pre-incubation step with the test compound and microsomes in the presence of NADPH would be included to allow for the formation of any reactive metabolites before adding the probe substrate. A shift in the IC₅₀ value after pre-incubation would indicate time-dependent inhibition.
Without specific published research on This compound , a representative data table for CYP inhibition cannot be generated. A hypothetical table would typically present the IC₅₀ values for direct and time-dependent inhibition against major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Interactive Data Table: Hypothetical CYP Inhibition Profile
| CYP Isoform | Direct Inhibition IC₅₀ (µM) | Metabolism-Dependent Inhibition IC₅₀ Shift |
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
Identification of Specific CYP Isoforms Involved in Metabolism
Understanding which specific CYP isoforms are responsible for the metabolism of a new drug candidate is crucial for predicting its metabolic clearance and potential for DDIs when co-administered with CYP inhibitors or inducers. This is typically investigated in vitro using a variety of systems, including human liver microsomes or recombinant human CYP enzymes.
The standard approach involves incubating the compound with a panel of individual, recombinant CYP isoforms to see which enzymes are capable of metabolizing the compound. Another common method is to use human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.
Currently, there is no publicly available research that identifies the specific CYP isoforms involved in the metabolism of This compound . Such a study would be a fundamental part of its preclinical development to understand its metabolic pathways. The primary routes of metabolism for a molecule with its structure could potentially involve hydroxylation of the aromatic ring or the morpholine (B109124) ring, as well as N-dealkylation.
Without experimental data, a definitive table of the CYP isoforms metabolizing This compound cannot be constructed. A typical data table from such a study would show the rate of metabolism of the compound by each individual recombinant CYP isoform or the percentage of metabolism inhibited by specific chemical inhibitors in human liver microsomes.
Interactive Data Table: Hypothetical CYP Isoform Contribution to Metabolism
| Method | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Other |
| Recombinant CYP Metabolism Rate (pmol/min/pmol CYP) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Chemical Inhibition in HLM (% Inhibition) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques for 2-(3-Fluorophenyl)-5,5-dimethylmorpholine
Spectroscopic methods are fundamental in elucidating the molecular structure of "this compound". Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray Crystallography offer detailed insights into the atomic connectivity, functional groups, and three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "this compound". By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the 3-fluorophenyl ring are expected to appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The proton at the C2 position of the morpholine (B109124) ring, being adjacent to both the nitrogen and the aromatic ring, would likely resonate at a distinct chemical shift. The methylene (B1212753) protons (C3 and C6) of the morpholine ring would exhibit characteristic signals, potentially as diastereotopic protons depending on the ring conformation and inversion rate. The two methyl groups at the C5 position are chemically equivalent and would appear as a sharp singlet in the upfield region (around δ 1.0-1.5 ppm).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carbons of the fluorophenyl ring, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbons of the morpholine ring (C2, C3, C5, C6) and the two equivalent methyl carbons would also have characteristic chemical shifts.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for "this compound" would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is sensitive to the electronic environment and can confirm the substitution pattern of the aromatic ring.
Table 1: Predicted NMR Spectral Data for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.0 - 7.5 | m | Ar-H |
| ¹H | ~4.5 - 5.0 | dd | CH (2) |
| ¹H | ~3.5 - 4.0 | m | CH₂ (6) |
| ¹H | ~2.5 - 3.0 | m | CH₂ (3) |
| ¹H | ~1.2 | s | C(5)-CH₃ |
| ¹³C | 161 - 164 (d, ¹JCF ≈ 245 Hz) | d | C -F |
| ¹³C | 110 - 145 | m | Ar-C |
| ¹³C | ~70 - 75 | s | C (2) |
| ¹³C | ~65 - 70 | s | C (6) |
| ¹³C | ~50 - 55 | s | C (3) |
| ¹³C | ~40 - 45 | s | C (5) |
| ¹³C | ~25 - 30 | s | -C H₃ |
| ¹⁹F | -110 to -115 | s | Ar-F |
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrations of the functional groups present. Key absorptions would include C-H stretching from the aromatic and aliphatic portions, C-F stretching of the fluorophenyl group (typically in the 1100-1300 cm⁻¹ region), C-O-C stretching of the morpholine ether linkage, and C-N stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The fluorophenyl group acts as a chromophore, and the spectrum is expected to show absorption bands in the UV region (around 200-280 nm) corresponding to π→π* transitions of the aromatic system.
Table 2: Characteristic Spectroscopic Absorptions for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | 3100-3000 | Aromatic C-H Stretch |
| IR | 3000-2850 | Aliphatic C-H Stretch |
| IR | 1600, 1480 | Aromatic C=C Stretch |
| IR | 1250-1100 | C-F Stretch |
| IR | 1150-1050 | C-O-C Stretch |
| UV-Vis | ~210 nm, ~265 nm | π→π* Transitions (Aromatic) |
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For "this compound," a single-crystal X-ray diffraction study would reveal the conformation of the morpholine ring, which is expected to adopt a stable chair-like geometry. It would also define the relative orientation of the 3-fluorophenyl substituent (axial vs. equatorial) and the spatial arrangement of the gem-dimethyl groups at the C5 position. Such structural data is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.
Chromatographic Method Development for Compound Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" from impurities and for the assessment of its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed.
Method Development: The development process involves optimizing several parameters to achieve a good separation with symmetrical peak shapes. A typical starting point would be a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution program may be employed to ensure the timely elution of any potential impurities with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance (e.g., ~265 nm).
Method Validation: Once developed, the method must be validated according to regulatory guidelines (e.g., ICH) to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 3: Example Parameters for a Validated HPLC Method
| Parameter | Condition/Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 6.0) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD / LOQ | Analyte-specific values |
"this compound" possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers (R and S forms). Since enantiomers can have different pharmacological properties, it is crucial to separate and quantify them. Chiral chromatography is the most effective technique for this purpose.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and highly effective for separating a broad range of chiral compounds. The mobile phase is typically a non-polar organic solvent mixture, such as hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), a system known as normal-phase chromatography. The development of a chiral method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomeric peaks. This allows for the accurate determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
